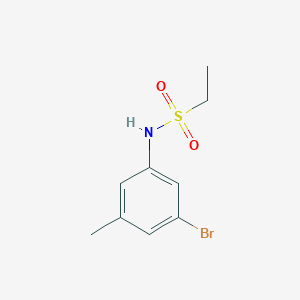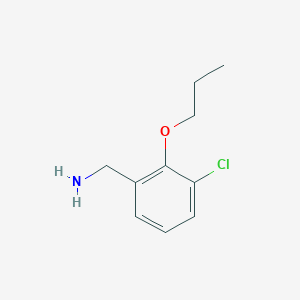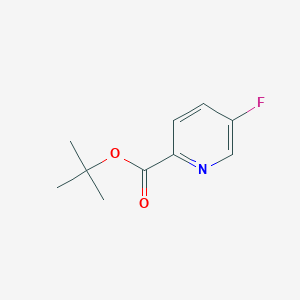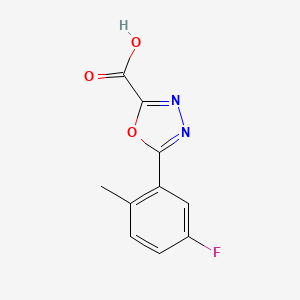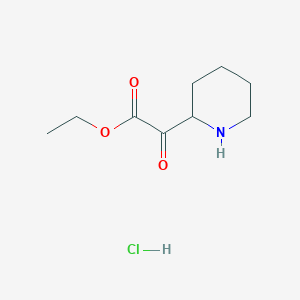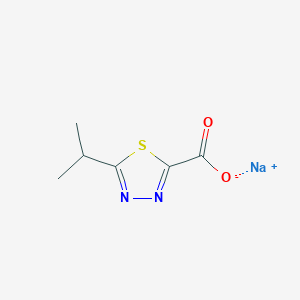
5-(丙-2-基)-1,3,4-噻二唑-2-羧酸钠
描述
“Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate” is a chemical compound that likely contains a thiadiazole ring, which is a type of heterocycle . Thiadiazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiadiazoles are typically synthesized through condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound likely includes a thiadiazole ring, a carboxylate group, and an isopropyl group . Computational molecular spectroscopy could be used to analyze the structure .科学研究应用
Corrosion Inhibition
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate: is utilized in industrial chemistry as a corrosion inhibitor . Its thiophene derivatives are known to form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal structures and components, especially in harsh environments.
Organic Semiconductors
The compound plays a significant role in the advancement of organic semiconductors . Thiophene-based molecules, due to their conjugated systems, are excellent for creating semiconducting materials used in electronic devices. They offer the advantage of being flexible, lightweight, and potentially easier to manufacture than traditional silicon-based semiconductors.
Organic Field-Effect Transistors (OFETs)
In the field of electronics, this compound is instrumental in the fabrication of OFETs . The thiophene ring’s ability to conduct electricity while maintaining stability under various conditions makes it an ideal choice for developing high-performance OFETs.
Organic Light-Emitting Diodes (OLEDs)
OLED technology: benefits from the use of thiophene derivatives for creating more efficient and brighter displays . The compound’s properties contribute to the development of OLEDs with lower power consumption and longer lifespans.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . They have been identified to possess anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . These properties make them valuable in the development of new medications and treatments for various diseases.
Advanced Synthesis Techniques
The compound is involved in advanced synthesis techniques like the Gewald reaction and Paal–Knorr synthesis . These methods are significant for creating aminothiophene derivatives and other complex organic compounds, which are essential in medicinal chemistry and material science.
Dental Anesthetics
A specific application in dentistry involves the use of thiophene derivatives as dental anesthetics . For example, articaine, which contains a thiophene ring, is used as a voltage-gated sodium channel blocker, providing effective local anesthesia during dental procedures.
Anticancer Research
In cancer research, thiophene derivatives are being explored for their anticancer activities . Studies have shown that certain thiophene-based compounds can be cytotoxic to cancer cell lines, offering a potential pathway for developing new cancer therapies .
未来方向
属性
IUPAC Name |
sodium;5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.Na/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBBQRXSDLJGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




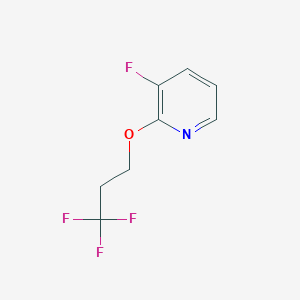
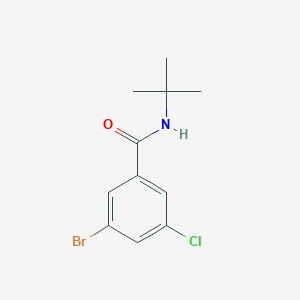
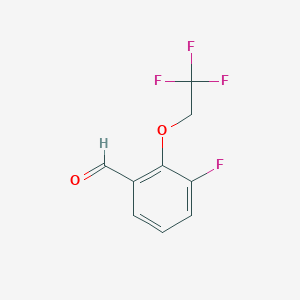
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)

